3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid
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Description
3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid is a chemical compound used in scientific research due to its unique structure. It has diverse applications, including drug discovery and development, molecular biology studies, and material science research. The CAS number for this compound is 330950-71-5 .
Synthesis Analysis
The synthesis of compounds similar to 3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid involves complex chemical reactions . For instance, the synthesis of 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl involves a detailed structural and molecular docking study .Scientific Research Applications
Antitumor Activity
3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid: and its derivatives have shown promising antitumor activity. In particular, a series of 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives and 1-(7-chloro-4-oxo/-2-phenylquinazoline-3(4H-yl)) substituted urea derivatives were synthesized and characterized . Notably, six compounds (IIh, IIi, IIj, IIIh, IIIi, IIIj) demonstrated significant antitumor effects. The presence of an amino group in the third position and a urea/thiourea group in the phenyl hydrazine ring appears crucial for their anticancer action. These compounds could serve as potential resources for discovering less toxic anti-tumor agents with a common quinazoline pharmacophore.
Cholinesterase Inhibition
Para-aminobenzoic acid (PABA), a structural analog of 3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid , has been recognized as an important inhibitor of cholinesterase . This property suggests potential applications in neurological research and drug development.
Microbial Activity
Quinazoline derivatives, including those related to our compound, have exhibited antimicrobial effects. For instance, synthesized compounds like (Z)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b][1,4]diazepin-2(5H)-one demonstrated high potency against Staphylococcus aureus and Escherichia coli . This highlights their relevance in combating bacterial infections.
properties
IUPAC Name |
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2/c22-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)25-21(24-18)23-16-8-4-7-14(11-16)20(26)27/h1-12H,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVZVKYAXXJNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.